

A Comparative Guide to Theophylline EP Impurity C and Theophylline EP Impurity D

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Compound of Interest

Compound Name: *Theophylline EP impurity C*

Cat. No.: *B195704*

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For researchers, scientists, and drug development professionals, ensuring the purity and safety of pharmaceutical compounds is paramount. This guide provides a detailed comparison of two key process-related impurities of Theophylline as listed in the European Pharmacopoeia (EP): Impurity C and Impurity D. While direct comparative experimental data on the performance of these two impurities is limited in publicly available literature, this guide summarizes their known chemical properties and the analytical methodology for their control.

Chemical and Physical Properties

A fundamental understanding of the chemical and physical properties of impurities is crucial for their identification, isolation, and the assessment of their potential impact. The table below summarizes the key characteristics of **Theophylline EP Impurity C** and Impurity D.

Property	Theophylline EP Impurity C	Theophylline EP Impurity D
Systematic Name	N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide	N-methyl-5-(methylamino)-1H-imidazole-4-carboxamide
Synonyms	Caffeine EP Impurity B, Theophylline Related Compound C, Formyl 1,3-dimethyl-5,6-diaminouracil	Theophylline USP Related Compound D, Theophyllidine
Molecular Formula	C ₇ H ₁₀ N ₄ O ₃	C ₆ H ₁₀ N ₄ O
Molecular Weight	198.18 g/mol	154.17 g/mol
Chemical Structure	See Figure 1	See Figure 2

Comparative Analysis: Performance and Safety

Currently, there is a notable absence of direct, publicly accessible experimental studies comparing the toxicological profiles, stability, and formation pathways of **Theophylline EP Impurity C** and Impurity D. Material Safety Data Sheets (MSDS) for Impurity C indicate that no data is available for acute oral toxicity. This lack of comparative data underscores a critical knowledge gap for drug development professionals. It is recommended that head-to-head studies be conducted to ascertain the relative risks associated with these impurities.

Analytical Control: The European Pharmacopoeia HPLC Method

The European Pharmacopoeia outlines a standardized High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of Theophylline and its related substances, including Impurities C and D. Adherence to this method is essential for regulatory compliance and ensuring product quality.

Experimental Protocol

Objective: To separate and quantify Theophylline and its related impurities, including Impurity C and Impurity D, in a drug substance or product.

Instrumentation:

- High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector.

Chromatographic Conditions:

- Column: A stainless steel column (0.25 m x 4.0 mm) packed with octadecylsilyl silica gel for chromatography (7 μ m).
- Mobile Phase: A filtered and degassed mixture of 7 volumes of acetonitrile and 93 volumes of a 1.36 g/L solution of sodium acetate, containing 5.0 mL/L of glacial acetic acid.
- Flow Rate: 2.0 mL/min.
- Detection Wavelength: 272 nm.
- Injection Volume: 20 μ L.
- Run Time: At least 3.5 times the retention time of theophylline.

System Suitability:

- Resolution: The resolution between the peaks due to theobromine (another related substance) and theophylline in the reference solution should be a minimum of 2.0.

Relative Retention Times (with respect to Theophylline):

- Impurity C: Approximately 0.3
- Impurity D: Approximately 0.5

The following diagram illustrates the analytical workflow for the quality control of Theophylline, incorporating the identification of Impurities C and D.



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Figure 3. Analytical workflow for the control of Theophylline impurities.

Chemical Structures

The distinct chemical structures of **Theophylline EP Impurity C** and **Impurity D** are depicted below. These structures are fundamental to their chemical properties and potential biological activities.

Theophylline EP Impurity D

Theophylline EP Impurity C

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Figure 1 & 2. Chemical structures of Impurity C and Impurity D.

Conclusion

While **Theophylline EP Impurity C** and **Impurity D** are both critical to monitor during the manufacturing of Theophylline, a comprehensive, direct comparison of their performance and safety profiles is not yet available in the public domain. The provided chemical data and the

standardized European Pharmacopoeia HPLC method serve as the current foundation for their control. Further research into the toxicology, stability, and formation kinetics of these impurities is essential to build a more complete understanding and to ensure the highest standards of pharmaceutical safety and efficacy.

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